(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 236110-81-9
VCID: VC20822538
InChI: InChI=1S/C19H19NO4/c21-18(14-23-12-16-9-5-2-6-10-16)20-17(13-24-19(20)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-/m0/s1
SMILES: C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone

CAS No.: 236110-81-9

Cat. No.: VC20822538

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone - 236110-81-9

Specification

CAS No. 236110-81-9
Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C19H19NO4/c21-18(14-23-12-16-9-5-2-6-10-16)20-17(13-24-19(20)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-/m0/s1
Standard InChI Key LIPRFZHBWBIVOM-KRWDZBQOSA-N
Isomeric SMILES C1[C@@H](N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3
SMILES C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Fundamental Characteristics and Structure

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone is a chiral compound belonging to the oxazolidinone class of molecules, characterized by its unique five-membered ring structure containing nitrogen and oxygen atoms. This particular derivative features a benzyl group at the 4-position and a benzyloxyacetyl moiety at the 3-position of the oxazolidinone ring system.

Basic Physical and Chemical Properties

The compound presents several key characteristics that define its chemical identity and behavior in various applications:

PropertyValue
CAS Registry Number236110-81-9
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Stereochemistry(S)-(+) configuration
AppearanceTypically a beige solid

The (S) designation indicates the absolute stereochemistry at the 4-position of the oxazolidinone ring, which is critical for its function as a chiral auxiliary in asymmetric synthesis.

Stereochemical Significance

The compound's stereochemical configuration plays a fundamental role in its applications. The (S) stereocenter at the 4-position combined with the specific orientation of the benzyl group creates a well-defined chiral environment. This environment directly influences the facial selectivity during reactions, particularly in aldol additions and related transformations. The (+) notation indicates the compound's positive optical rotation, a physical property resulting from its specific three-dimensional structure.

Synthetic Methodologies

The synthesis of (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone typically proceeds through a multi-step process, beginning with the preparation of the oxazolidinone core structure followed by strategic functionalization.

Synthesis of the Oxazolidinone Core

The core structure, (S)-4-Benzyl-2-oxazolidinone, serves as the essential precursor for the target compound. This core can be synthesized from naturally occurring L-phenylalanine, which provides the source of the (S) stereocenter. The synthesis typically involves reducing the amino acid to an amino alcohol, followed by cyclization with a carbonylating agent to form the oxazolidinone ring system.

Acylation Strategy

The transformation of the core oxazolidinone to (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone involves an acylation reaction at the nitrogen position:

  • The (S)-4-Benzyl-2-oxazolidinone is typically deprotonated with a strong base such as n-butyllithium or sodium hydride to generate a nucleophilic nitrogen species.

  • This nucleophile is then reacted with benzyloxyacetyl chloride under controlled conditions.

  • The reaction proceeds under inert atmosphere, often at low temperatures initially to ensure selectivity.

A reported synthetic route includes heating benzyloxyacetyl chloride with the appropriate amine derivative in toluene at reflux for several hours, followed by purification steps that yield a beige solid product with a yield of approximately 51%.

Structural Confirmation

The structural identity of the synthesized compound can be confirmed through various analytical techniques:

  • 1H NMR spectroscopy to verify the presence and environment of protons

  • 13C NMR spectroscopy to confirm the carbon framework

  • Mass spectrometry to verify the molecular weight

  • Optical rotation measurements to confirm the expected (+) rotation

These complementary analytical approaches ensure both the structural and stereochemical integrity of the synthesized compound.

Mechanistic Aspects and Reactivity

Functionality as a Chiral Auxiliary

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone functions primarily as a chiral auxiliary in asymmetric synthesis. The compound's stereochemical features allow it to direct the addition of reagents to the attached benzyloxyacetyl group with high facial selectivity. This selectivity arises from the steric and electronic influences of the benzyl group at the 4-position, which effectively shields one face of the reactive carbonyl group.

Mechanism in Asymmetric Transformations

In reactions such as asymmetric aldol additions, the mechanistic pathway often involves:

  • Formation of a metal enolate (commonly with titanium, boron, or lithium) at the acetyl position

  • Chelation of the metal with the carbonyl oxygen of the oxazolidinone

  • Approach of the electrophile (such as an aldehyde) from the less hindered face of the resulting complex

  • Formation of a new stereocenter with high diastereoselectivity

The transition state typically adopts a chair-like conformation where the R-group of the aldehyde preferentially occupies an equatorial position to minimize steric interactions. This mechanistic understanding is crucial for predicting and controlling the stereochemical outcome of reactions employing this chiral auxiliary.

Applications in Pharmaceutical Research

Role in Antibiotic Development

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone has garnered attention in pharmaceutical chemistry due to its potential applications in drug development, particularly in the synthesis of antibiotics. Oxazolidinones as a class represent an important category of antibacterial agents, with compounds such as linezolid and tedizolid being prominent examples.

The target compound can serve as an intermediate in the synthesis of novel oxazolidinone antibiotics. These antibiotics typically act by inhibiting bacterial protein synthesis through binding to the 50S subunit of the bacterial ribosome, thereby preventing peptide bond formation during translation. This mechanism is particularly valuable in developing antibiotics aimed at resistant bacterial strains.

Synthetic Utility in Pharmaceutical Development

The compound's utility extends beyond antibiotic development to broader pharmaceutical applications:

  • It serves as an excellent chiral auxiliary for introducing stereocenters in complex molecules

  • The benzyloxyacetyl group provides a useful handle for further functionalization

  • The auxiliary can be cleaved under mild conditions to yield enantiomerically enriched products

Research indicates that derivatives of this compound can exhibit potent biological activities, making it a candidate for further investigation in drug discovery programs targeting various therapeutic areas.

Cleavage and Recovery

Methods for Auxiliary Removal

An important aspect of using (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone as a chiral auxiliary is the ability to cleave the auxiliary after it has served its stereochemical purpose. Several methods have been developed for this purpose:

  • Hydrolysis with lithium hydroxide/hydrogen peroxide, which converts the acyl group to a carboxylic acid

  • Reduction with lithium borohydride to produce primary alcohols

  • Transamidation reactions to form amides

  • Thioesterification followed by reduction

The LiOH/H2O2 method is particularly notable, as it effectively cleaves the auxiliary while minimizing potential side reactions such as hydroxyamide formation.

Optimization of Cleavage Conditions

The conditions for auxiliary cleavage can significantly impact both the rate of reaction and the selectivity. For instance, in the LiOH/H2O2 system, the water content and concentration of hydrogen peroxide play crucial roles. Research has shown that "drier" reaction conditions lead to slower reactions but improved selectivity compared to conditions using higher levels of water.

When optimizing the cleavage of (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone, several factors require consideration:

The optimization of these parameters ensures efficient recovery of both the valuable chiral auxiliary and the desired enantiomerically enriched product.

Comparison with Related Compounds

Structural Relatives

The oxazolidinone family includes several related compounds that share structural similarities with (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone but differ in specific functional groups:

CompoundKey Structural DifferencePrimary Application
(S)-4-Benzyl-2-oxazolidinoneLacks the 3-acyl groupPrecursor to chiral auxiliaries
(S)-4-Benzyl-3-propionyl-2-oxazolidinoneContains propionyl instead of benzyloxyacetyl groupMethyl stereocenters introduction
(S)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinoneContains benzyloxyacetyl groupOxygen functionalization
Oxazolidinethione derivativesSulfur replaces oxygen in the ringEnhanced reactivity in certain transformations

Each variant offers specific advantages depending on the synthetic target and the nature of the stereochemical transformation required.

Stereochemical Efficiency

The efficiency of stereoinduction varies among different oxazolidinone derivatives. The presence of the benzyl group at the 4-position is crucial for effective facial discrimination, while variations in the 3-position acyl group can fine-tune both reactivity and selectivity.

In transition state models for probing stereoinduction, computational studies using density functional theory have shown that the attack by the less hindered face of the enolate on aldehyde through a chair-like transition state with an equatorial disposition of the aldehydic substituent is identified as the preferred mode. The steric hindrance offered by substituents like isopropyl groups and the possibility of chelation are identified as key factors influencing stereoselectivity.

Recent Research and Future Directions

Advances in Synthetic Methodology

Recent research has focused on developing more efficient routes to (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone and its applications in increasingly complex chemical transformations. Advances include:

  • More sustainable synthesis approaches with reduced solvent usage

  • Catalytic asymmetric methods that may eventually supplement or replace auxiliary-based approaches

  • Application in flow chemistry for more efficient scale-up

  • Development of polymer-supported versions for simplified purification

These methodological improvements continue to enhance the utility of this valuable chiral auxiliary in both academic and industrial settings.

Expanding Applications

The applications of (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone continue to expand beyond traditional boundaries:

  • Utilization in the synthesis of complex natural products

  • Applications in the preparation of chiral building blocks for materials science

  • Development of novel pharmaceutical candidates with multiple stereocenters

  • Exploration of previously inaccessible stereochemical arrangements

As research progresses, this compound remains a powerful tool in the arsenal of synthetic organic chemists, particularly those focused on pharmaceutical development.

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